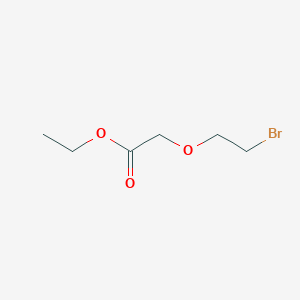
2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQs are an important class of isoquinoline alkaloids, a large group of natural products . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” is characterized by a THIQ scaffold, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .Orientations Futures
The THIQ scaffold in “2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one” has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent and selective THIQ analogs for various therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromoacetyl bromide", "1,2,3,4-tetrahydroisoquinoline", "sodium hydride", "dimethylformamide", "acetic acid", "sodium acetate", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl bromide is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and dimethylformamide to form 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 2: The crude product from step 1 is dissolved in acetic acid and heated with sodium acetate to form the corresponding acetate salt.", "Step 3: The acetate salt is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form the target compound, 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.", "Step 4: The final product is isolated by filtration and washed with water to remove any impurities." ] } | |
Numéro CAS |
145797-86-0 |
Formule moléculaire |
C11H12BrNO |
Poids moléculaire |
254.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



